molecular formula C14H10Cl6N2O2Pt B12884051 Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum

Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum

Katalognummer: B12884051
Molekulargewicht: 646.0 g/mol
InChI-Schlüssel: PSOUKAVILDCUEY-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum is a platinum-based compound with the molecular formula C14H12Cl6N2O2Pt. This compound is known for its unique chemical structure, which includes two 3,5-dichlorophenol groups linked by a 1,2-diaminoethane bridge, coordinated to a platinum center.

Vorbereitungsmethoden

The synthesis of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves several steps:

Analyse Chemischer Reaktionen

Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum has several scientific research applications:

Wirkmechanismus

The mechanism of action of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves its interaction with cellular components. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins and other biomolecules, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum can be compared with other platinum-based compounds such as:

    Cisplatin: A widely used anticancer drug with a simpler structure.

    Carboplatin: Another anticancer agent with a different ligand structure.

    Oxaliplatin: Known for its use in colorectal cancer treatment.

The uniqueness of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum lies in its specific ligand arrangement, which may confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H10Cl6N2O2Pt

Molekulargewicht

646.0 g/mol

IUPAC-Name

[2-azanidyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethyl]azanide;dichloroplatinum(2+)

InChI

InChI=1S/C14H10Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,19-22H;2*1H;/q-2;;;+4/p-2

InChI-Schlüssel

PSOUKAVILDCUEY-UHFFFAOYSA-L

Kanonische SMILES

C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)[NH-])[NH-])Cl)O.Cl[Pt+2]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.